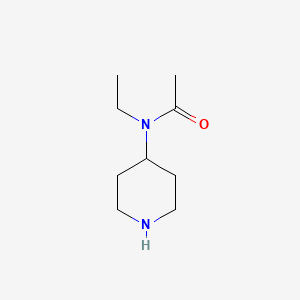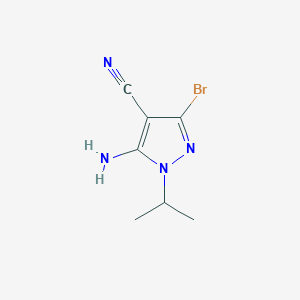
Trichloro(4-nonylphenyl)silane
Übersicht
Beschreibung
Trichloro(4-nonylphenyl)silane is an organosilicon compound with the molecular formula C15H23Cl3Si. It is a transparent liquid primarily used in various chemical synthesis processes. This compound is part of the halosilane family, which are known for their reactivity and utility in producing other silicon-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro(4-nonylphenyl)silane can be synthesized through the direct chlorination of 4-nonylphenylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions. The reaction is as follows: [ \text{4-Nonylphenylsilane} + 3 \text{Cl}_2 \rightarrow \text{this compound} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions can be precisely controlled to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(4-nonylphenyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form hydrochloric acid and 4-nonylphenylsilanetriol.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silane derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Various nucleophiles such as alcohols, amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: 4-Nonylphenylsilanetriol and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Reduction: Silane derivatives with fewer chlorine atoms
Wissenschaftliche Forschungsanwendungen
Trichloro(4-nonylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Wirkmechanismus
The mechanism of action of trichloro(4-nonylphenyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of three electronegative chlorine atoms, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorophenylsilane: Similar in structure but with a phenyl group instead of a nonylphenyl group.
Trichlorosilane: Contains three chlorine atoms attached to silicon but lacks the aromatic ring.
Octadecyltrichlorosilane: Similar in having three chlorine atoms but with a longer alkyl chain.
Uniqueness
Trichloro(4-nonylphenyl)silane is unique due to its specific nonylphenyl group, which imparts distinct physical and chemical properties compared to other trichlorosilanes. This uniqueness makes it particularly useful in applications requiring specific surface modifications or chemical reactivity .
Eigenschaften
IUPAC Name |
trichloro-(4-nonylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl3Si/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBMMSLHWHOERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90740605 | |
| Record name | Trichloro(4-nonylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90740605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139056-21-6 | |
| Record name | Trichloro(4-nonylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90740605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






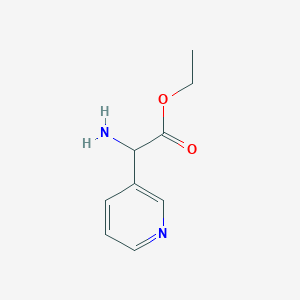
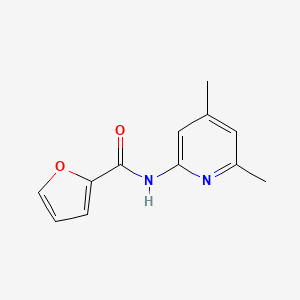
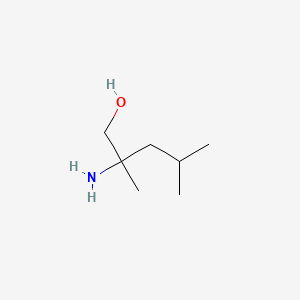
![Benzenamine, 4,4'-[4-(1,1-dimethylethyl)cyclohexylidene]bis-](/img/structure/B3237439.png)
